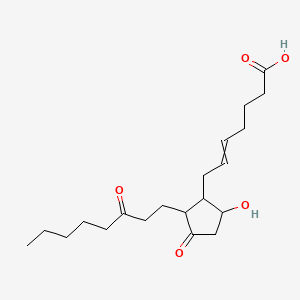

13,14-Dihydro-15-keto prostaglandin D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXYLYXIXYEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Function of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)

Audience: Researchers, scientists, and drug development professionals.

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a principal metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Long considered a mere inactivation product, recent research has identified DK-PGD2 as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3][4] This selective activity distinguishes it from its parent molecule, PGD2, which signals through both DP1 and DP2 receptors. By activating the DP2 receptor, DK-PGD2 plays a significant role in mediating type 2 inflammatory responses, orchestrating the migration and activation of key immune cells such as T helper type 2 (Th2) cells, eosinophils, and basophils.[2][5] Its involvement has been implicated in the pathophysiology of allergic diseases like asthma, as well as in other conditions including colorectal cancer and modulation of intestinal ion transport.[1][6][7] This guide provides a comprehensive overview of the biosynthesis, molecular function, physiological roles, and experimental analysis of DK-PGD2.

Biosynthesis and Metabolism

DK-PGD2 is not synthesized de novo but is a downstream product of PGD2 metabolism. The pathway begins with the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGD2 synthase then isomerizes PGH2 to PGD2. The primary catabolic route for PGD2 involves the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway, which converts PGD2 into DK-PGD2.[2] In humans, DK-PGD2 is further metabolized and very little is excreted intact in the urine.[1][3]

Caption: Biosynthetic pathway of DK-PGD2 from Arachidonic Acid.

Core Function: Selective DP2 (CRTH2) Receptor Agonism

The defining function of DK-PGD2 is its role as a potent and selective agonist for the DP2 receptor (CRTH2).[2] Unlike PGD2, which also activates the DP1 receptor associated with vasodilation and inhibition of cell migration, DK-PGD2 exhibits significantly lower affinity for DP1.[2][8] This selectivity makes it a crucial molecule for signaling pro-inflammatory, type 2 immune responses. The DP2 receptor is a G protein-coupled receptor (GPCR) expressed on key immune cells, including eosinophils, basophils, Th2 cells, and type 2 innate lymphoid cells (ILC2s).[2][8] Activation of DP2 by DK-PGD2 initiates downstream signaling cascades that lead to chemotaxis, cellular activation, and cytokine release.[8][9] In some cellular contexts, this involves an increase in intracellular calcium.[7]

Caption: DK-PGD2 signaling through the DP2 (CRTH2) receptor.

Biological Activities and Data

The activation of the DP2 receptor by DK-PGD2 translates into several key biological activities, primarily centered on inflammation and immunity.

3.1. Role in Allergic Inflammation DK-PGD2 is a key mediator in the pathogenesis of allergic diseases such as asthma by recruiting and activating effector cells of type 2 immunity.[6]

-

Eosinophils and Basophils: DK-PGD2 is a potent chemoattractant for eosinophils and basophils and induces cellular activation, such as eosinophil shape change.[5][6][10]

-

Th2 Cells: It selectively induces chemotaxis in Th2 cells and enhances the production of crucial type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, in response to T-cell receptor stimulation.[5][9]

-

Type 2 Innate Lymphoid Cells (ILC2s): PGD2 metabolites, including DK-PGD2, activate ILC2s in a DP2-dependent manner, contributing to cytokine secretion.[10]

3.2. Role in Cancer Emerging evidence suggests a role for the DP2 receptor pathway in cancer. In colorectal cancer (CRC) cells, the DP2 agonist DK-PGD2 has been shown to:

-

Induce DP2 receptor protein expression.[7]

-

Increase intracellular calcium signaling.[7]

-

Promote cell proliferation and migration.[7]

-

Induce the expression of Vascular Endothelial Growth Factor (VEGF).[7]

3.3. Modulation of Ion Transport DK-PGD2 has been observed to inhibit ion flux in canine colonic mucosa preparations, suggesting a role in regulating intestinal transport processes.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of DK-PGD2.

Table 1: Receptor Binding and Activity Profile

| Compound | Receptor | Affinity / Potency | Reference |

|---|---|---|---|

| DK-PGD2 | DP2 (CRTH2) | EC₅₀: 2.7 ± 2.3 nM (Eosinophil shape change) | [10] |

| Affinity comparable to PGD2 | [2] | ||

| DP1 | Significantly lower affinity than for DP2 | [2] | |

| PGD₂ | DP2 (CRTH2) | EC₅₀: 0.7 ± 0.2 nM (Eosinophil shape change) | [10] |

| | DP1 | High Affinity |[2] |

Table 2: Cellular Effects of DK-PGD2

| Cell Type | Observed Effect | Effective Concentration / Potency | Reference |

|---|---|---|---|

| Human Eosinophils | Induces cellular shape change | EC₅₀: 2.7 ± 2.3 nM | [10] |

| Human Th2 Cells | Enhances cytokine production (IL-4, IL-5, IL-13) | Not specified | [9] |

| Colorectal Cancer Cells | Increases cell proliferation and migration | 10 µM (used in experiments) | [7] |

| Canine Colonic Mucosa | Inhibits ion flux | Not specified |[1] |

Experimental Protocols

Detailed methodologies are crucial for studying the function of DK-PGD2. Below are protocols for key assays.

5.1. Protocol: Eosinophil Shape Change Assay

-

Objective: To quantify the bioactivity of DK-PGD2 by measuring its ability to induce a shape change in primary human eosinophils, a hallmark of activation.

-

Principle: Eosinophils, upon activation by a chemoattractant like DK-PGD2, transition from a spherical to an elongated, amoeboid shape. This change can be detected by flow cytometry as an increase in the forward scatter (FSC) of the cells.[10]

-

Methodology:

-

Isolation of Granulocytes: Isolate granulocytes, containing eosinophils, from fresh peripheral blood of healthy or asthmatic donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Incubation: Resuspend the isolated granulocytes in a suitable buffer (e.g., PBS with Ca²⁺/Mg²⁺ and 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Stimulation: Incubate cell aliquots with increasing concentrations of DK-PGD2 (e.g., from 10⁻¹² M to 10⁻⁶ M) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., PGD2).

-

Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. Gate on the eosinophil population based on their characteristic side scatter (SSC) and auto-fluorescence properties.

-

Data Analysis: Determine the mean FSC value for the eosinophil population in each sample. Normalize the data to the vehicle control and plot the percentage of maximal response against the log concentration of DK-PGD2. Calculate the EC₅₀ value using a non-linear regression (sigmoidal dose-response) curve.[10]

-

Caption: Experimental workflow for the Eosinophil Shape Change Assay.

5.2. Protocol: Intracellular Calcium Flux Assay

-

Objective: To determine if DK-PGD2-mediated DP2 receptor activation leads to intracellular calcium mobilization in a target cell line.

-

Principle: Activation of certain GPCRs triggers the release of Ca²⁺ from intracellular stores. This transient increase can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4).[7]

-

Methodology:

-

Cell Preparation: Culture cells expressing the DP2 receptor (either endogenously or through transfection) to an appropriate confluency.

-

Dye Loading: Harvest the cells and load them with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

-

Baseline Measurement: Place the dye-loaded cells into a fluorometric plate reader or a flow cytometer capable of kinetic measurements. Record a stable baseline fluorescence for 60-120 seconds.

-

Compound Addition: Using an automated injection system, add DK-PGD2 at the desired concentration (e.g., 10 µM).[7]

-

Post-Stimulation Measurement: Continue to record the fluorescence intensity for several minutes to capture the full calcium transient (peak and return to baseline).

-

Data Analysis: Analyze the kinetic data by calculating the change in fluorescence intensity over baseline (e.g., peak fluorescence / baseline fluorescence). Compare the response to a vehicle control and a positive control (e.g., ionomycin).

-

Conclusion

13,14-Dihydro-15-keto prostaglandin D2 is a biologically active metabolite of PGD2 that functions as a selective and potent agonist of the DP2 (CRTH2) receptor. Its primary role is the promotion of type 2 inflammation through the recruitment and activation of eosinophils, basophils, and Th2 cells.[5] This positions DK-PGD2 as a significant mediator in the pathophysiology of allergic asthma and other inflammatory conditions.[6] Furthermore, its activity in promoting proliferation and migration in cancer cells highlights its potential relevance in oncology.[7] The targeted study of DK-PGD2 and its interactions with the DP2 receptor provides a valuable avenue for the development of novel therapeutics aimed at modulating specific inflammatory pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. thomassci.com [thomassci.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). This document details the enzymatic reactions, provides available quantitative data, outlines experimental protocols for key assays, and visualizes the involved pathways.

Introduction

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2, an important signaling molecule involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and sleep regulation. Due to the short half-life of PGD2, its metabolites, such as DK-PGD2, are often measured as biomarkers of PGD2 production. Understanding the biosynthesis of DK-PGD2 is crucial for the development of novel therapeutics targeting the PGD2 signaling pathway.

The Core Biosynthesis Pathway

The formation of DK-PGD2 from its precursor, arachidonic acid, is a multi-step enzymatic cascade. The pathway can be broadly divided into two major stages: the synthesis of Prostaglandin D2 (PGD2) and its subsequent conversion to DK-PGD2.

Synthesis of Prostaglandin D2

The initial steps leading to the formation of PGD2 are common to the biosynthesis of all prostanoids.

-

Release of Arachidonic Acid: Upon cellular stimulation by various stimuli (e.g., inflammatory signals), cytosolic phospholipase A2 (cPLA2) is activated and translocates to the perinuclear and endoplasmic reticulum membranes. There, it hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid.

-

Conversion to Prostaglandin H2: The free arachidonic acid is then converted to the unstable intermediate, Prostaglandin G2 (PGG2), and subsequently to Prostaglandin H2 (PGH2), through the sequential peroxidase and cyclooxygenase activities of Prostaglandin H Synthase (PGHS), more commonly known as Cyclooxygenase (COX). Two isoforms of this enzyme exist: the constitutively expressed COX-1 and the inducible COX-2.

-

Isomerization to Prostaglandin D2: PGH2 is then isomerized to PGD2 by the action of Prostaglandin D Synthases (PGDS). Two main isoforms of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS)[1][2].

Conversion of Prostaglandin D2 to 13,14-Dihydro-15-keto PGD2

The conversion of PGD2 to DK-PGD2 is a two-step process catalyzed by two key enzymes:

-

Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-Prostaglandin D2 (15-keto-PGD2). This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[3][4]. While PGD2 is a substrate for 15-PGDH, some studies suggest it is a relatively poor one compared to other prostaglandins (B1171923) like PGE2[5].

-

Reduction by 15-Oxoprostaglandin Δ13-Reductase: The unstable 15-keto-PGD2 intermediate is then rapidly converted to the more stable DK-PGD2 by the reduction of the double bond between carbons 13 and 14[3][4]. This reaction is catalyzed by 15-oxoprostaglandin Δ13-reductase, also known as prostaglandin reductase 1 (PGR1) or leukotriene B4 12-hydroxydehydrogenase[6][7].

The overall biosynthesis pathway is visualized in the following diagram:

Alternative Metabolic Pathway

In some tissues, PGD2 can be metabolized by aldo-keto reductase family 1 member C3 (AKR1C3), which possesses 11-ketoreductase activity. This enzyme converts PGD2 to 9α,11β-PGF2α, an epimer of PGF2α, representing an alternative metabolic fate for PGD2[5][8].

References

- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPGD - Wikipedia [en.wikipedia.org]

- 4. This compound | Benchchem [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 7. researchgate.net [researchgate.net]

- 8. An NADP-linked 15-hydroxyprostaglandin dehydrogenase specific for prostaglandin D2 from swine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 13,14-Dihydro-15-keto prostaglandin D2

An In-depth Technical Guide to the Discovery and History of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a significant metabolite of prostaglandin D2 (PGD2), a key lipid mediator in various physiological and pathological processes, particularly in allergic inflammation. Initially considered an inactive byproduct, DK-PGD2 has been identified as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This discovery has positioned DK-PGD2 as a crucial molecule in understanding the mechanisms of allergic diseases such as asthma and has made its signaling pathway a target for therapeutic intervention. This guide provides a comprehensive overview of the discovery, history, biosynthesis, biological activity, and analytical methodologies related to DK-PGD2.

Discovery and History

The journey to understanding DK-PGD2 began with the discovery of its parent molecule, PGD2. Prostaglandins were first identified in the 1930s as physiologically active substances.[1] PGD2 itself was identified in 1973 by Hamberg.[1] Subsequent research focused on the metabolic fate of these potent lipid mediators. Early studies on PGD2 metabolism revealed its conversion into various products. It was established that a primary route of prostaglandin inactivation involves the oxidation of the 15-hydroxyl group and the reduction of the C13-C14 double bond.[2]

DK-PGD2 was identified as a metabolite of PGD2 formed through the 15-hydroxy PGDH pathway.[3][4] A pivotal moment in the history of DK-PGD2 was its characterization as a selective agonist for the CRTH2/DP2 receptor, distinguishing its activity from that of PGD2, which activates both DP1 and CRTH2/DP2 receptors.[4] This finding, particularly highlighted in studies around the early 2000s, shifted the perception of DK-PGD2 from an inert metabolite to a key player in the inflammatory cascade.[4]

Biosynthesis of this compound

The formation of DK-PGD2 from PGD2 is a two-step enzymatic process designed to inactivate the biological activity of PGD2.[5]

-

Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The initial and rate-limiting step is the NAD+-dependent oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming the unstable intermediate 15-keto-PGD2.[5] This conversion significantly reduces the biological activity of the prostaglandin.[5]

-

Reduction by Prostaglandin Reductase 1 (PTGR1): Subsequently, the C13-C14 double bond of 15-keto-PGD2 is reduced by prostaglandin reductase 1 (PTGR1), an NADPH-dependent enzyme, to yield the more stable 13,14-dihydro-15-keto PGD2.[6][7]

References

- 1. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. thomassci.com [thomassci.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ddd.uab.cat [ddd.uab.cat]

- 6. ddd.uab.cat [ddd.uab.cat]

- 7. Human prostaglandin reductase 1 (PGR1): Substrate specificity, inhibitor analysis and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide to a Key PGD2 Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a potent lipid mediator synthesized from arachidonic acid, playing a pivotal role in a variety of physiological and pathological processes, including the regulation of sleep, allergic responses, and inflammation.[1][2][3] The biological actions of PGD2 are mediated through its interaction with two primary G-protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][3][4] The activity of PGD2 is tightly controlled through its rapid metabolism into various downstream products. Among these, 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) has emerged as a crucial metabolite with a distinct and significant biological profile. This technical guide provides an in-depth exploration of DK-PGD2, covering its biosynthesis, receptor pharmacology, signaling pathways, and detailed methodologies for its quantification.

Biosynthesis and Metabolism

The generation of DK-PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

-

Arachidonic Acid to PGH2: Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[5][6]

-

PGH2 to PGD2: Prostaglandin D2 synthase (PTGDS) then catalyzes the isomerization of PGH2 to form PGD2.[1][5][6]

-

PGD2 to DK-PGD2: PGD2 is subsequently metabolized via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[6][7] This involves two key steps:

In humans, DK-PGD2 is further metabolized, and virtually no intact DK-PGD2 is found in the urine.[7][8][9]

Receptor Pharmacology and Signaling

A defining characteristic of DK-PGD2 is its function as a potent and selective agonist for the CRTH2/DP2 receptor, which is predominantly expressed on key cells involved in type 2 immunity, such as T helper 2 (Th2) cells, eosinophils, and basophils.[4][6][7] Unlike its precursor PGD2, which binds to both DP1 and DP2 receptors, DK-PGD2 exhibits significantly lower affinity for the DP1 receptor, making it a valuable tool for studying CRTH2-specific functions.[6][10] The binding of DK-PGD2 and other PGD2 metabolites to CRTH2 is critical in orchestrating inflammatory responses in allergic diseases like asthma.[4][11][12]

Quantitative Data: Receptor Binding Affinities

The selectivity of DK-PGD2 is evident in its comparative binding affinities (Ki) for the CRTH2 and DP1 receptors. A lower Ki value indicates a higher binding affinity.

| Ligand | CRTH2 (DP2) Ki (nM) | DP1 Ki (nM) | Selectivity |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29[10][13] | >30,000[10] | ~2000-fold for CRTH2[10] |

| Prostaglandin D2 (PGD2) | 2.4 ± 0.2[6][10][13] | 0.6[6] | Binds both receptors |

| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32[10][13] | - | Selective for CRTH2[11] |

| 9α,11β-PGF2 | 315.0[6] | - | Low affinity for CRTH2 |

Table 1: Comparative binding affinities of DK-PGD2 and related prostanoids at CRTH2 and DP1 receptors. Data compiled from multiple sources.[6][10][13]

CRTH2/DP2 Signaling Pathway

The CRTH2 receptor is coupled to an inhibitory G-protein (Gi).[11] Activation of this pathway by DK-PGD2 leads to several downstream effects that promote a pro-inflammatory cellular response.

-

Ligand Binding: DK-PGD2 binds to the CRTH2 receptor.

-

G-protein Activation: The associated Gi protein is activated, dissociating its α (Giα) and βγ (Gβγ) subunits.

-

Downstream Effects:

-

The Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

-

The Gβγ complex activates Phospholipase Cβ (PLCβ), which in turn generates inositol (B14025) triphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores in the endoplasmic reticulum.[11]

-

The resulting increase in intracellular Ca²⁺ and modulation of other signaling cascades contributes to cellular responses such as chemotaxis (cell migration), degranulation, and cytokine production.[4][14]

Methodologies for Quantification

Accurate quantification of DK-PGD2 is essential for studying its role in health and disease. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

| Feature | LC-MS/MS | ELISA |

| Sensitivity | High (pg/mL range) | High (pg/mL range) |

| Specificity | Very High | Moderate to High |

| Accuracy | High (≤15% deviation) | Variable |

| Throughput | Moderate | High |

| Sample Prep | Moderate (SPE required) | Simple to Moderate |

| Cost | High (instrumentation) | Low to Moderate (per sample) |

Table 2: Comparison of common analytical methods for prostaglandin metabolite quantification.[15]

Experimental Protocol: Competitive ELISA

This protocol is a representative example for the quantification of a prostaglandin metabolite and is based on competitive binding principles.[15][16]

1. Reagent Preparation:

-

Prepare all buffers, standards, and samples according to the specific ELISA kit manufacturer's instructions.

-

Create a standard curve by performing serial dilutions of a concentrated standard. A typical range for a PGF2α metabolite is 2.3-5,000 pg/ml.[17]

-

Add 50 µl of standards and samples to the appropriate wells of a microplate pre-coated with a capture antibody (e.g., mouse anti-rabbit IgG).

-

Add 50 µl of a specific tracer (e.g., metabolite conjugated to an enzyme) to each well.

-

Add 50 µl of a specific primary antibody (e.g., rabbit antiserum) to each well.

-

Seal the plate and incubate to allow for competitive binding. Incubation is often performed for 18 hours at 4°C.[17]

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add 200 µl of a substrate solution (e.g., Ellman's Reagent) that reacts with the enzyme on the tracer to produce a colorimetric signal.

-

Incubate for 90-120 minutes to allow for color development.[17]

-

Read the absorbance using a microplate reader at the appropriate wavelength (typically 405-420 nm).[17]

3. Data Analysis:

-

The concentration of DK-PGD2 in the samples is inversely proportional to the measured absorbance.

-

Calculate the concentration by plotting a standard curve (%B/B0 vs. concentration) and interpolating the sample values.[18]

Experimental Protocol: LC-MS/MS

LC-MS/MS offers superior specificity and is considered the gold standard for prostaglandin analysis. A deuterated internal standard (e.g., DK-PGD2-d4) is crucial for accurate quantification.[9]

1. Sample Preparation (Solid Phase Extraction - SPE): [15][19]

-

Spike a 500 µL aliquot of the biological sample (e.g., plasma, cell supernatant) with a known amount of deuterated internal standard (e.g., DK-PGD2-d4).

-

Acidify the sample to approximately pH 3.5 with citric acid to protonate the prostaglandin's carboxyl group.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) and then water to remove impurities and lipids.

-

Elute the prostaglandins (B1171923) from the cartridge using an organic solvent like ethyl acetate (B1210297) or methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: [19][20]

-

Chromatography: Separate the analyte from other molecules using a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typically used. Complete chromatographic separation is essential as PGD2 and its isomers can have similar fragmentation patterns.[19]

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte (DK-PGD2) and the internal standard (DK-PGD2-d4).

-

3. Data Analysis:

-

Quantification is achieved by creating a calibration curve. This is done by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

-

The concentration of DK-PGD2 in the unknown samples is determined from this calibration curve.[2]

Conclusion

This compound is a stable and biologically active metabolite of PGD2. Its primary significance lies in its role as a potent and selective agonist of the CRTH2/DP2 receptor, a key player in the inflammatory cascades of allergic diseases. This selectivity distinguishes it from its parent molecule, PGD2, and makes it an invaluable pharmacological tool for investigating the specific contributions of the CRTH2 pathway to pathophysiology. The ability to accurately quantify DK-PGD2 using sensitive and specific methods like LC-MS/MS and ELISA is crucial for advancing our understanding of its function and for the development of targeted therapeutics, such as CRTH2 antagonists, for conditions like asthma.

References

- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Benchchem [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. thomassci.com [thomassci.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. 13,14-dihydro-15-keto Prostaglandin F2 Alpha - data analysis at MyAssays [myassays.com]

- 19. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator in the complex orchestra of the inflammatory response. Its metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), has emerged as a key player, primarily exerting pro-inflammatory effects through its selective agonism on the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This technical guide provides an in-depth examination of the role of DK-PGD2 in inflammation, detailing its signaling pathways, impact on various immune cells, and its implications in inflammatory diseases, particularly allergic asthma. The guide summarizes key quantitative data, outlines experimental protocols for studying DK-PGD2's effects, and provides visual diagrams of its core mechanisms to support researchers and professionals in the field of drug development.

Introduction: PGD2 Metabolism and the Emergence of DK-PGD2

Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and is a major prostanoid primarily produced by mast cells, macrophages, and Th2 lymphocytes.[1][2] PGD2's biological effects are mediated through two principal G-protein-coupled receptors: the D-prostanoid receptor (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2/DP2).[2][3] While DP1 activation is often associated with anti-inflammatory or vasodilatory effects, CRTH2 signaling is predominantly pro-inflammatory.[2][4]

PGD2 is rapidly metabolized in vivo to various products, including DK-PGD2.[5] This enzymatic degradation product is noteworthy for its high selectivity as a CRTH2 agonist, making it a valuable tool for dissecting the specific roles of this receptor in inflammation.[5][6][7] Understanding the function of DK-PGD2 is therefore crucial for elucidating the CRTH2-mediated inflammatory cascade.

The DK-PGD2 Signaling Pathway via the CRTH2 Receptor

DK-PGD2 exerts its biological functions by binding to the CRTH2 receptor. Unlike the DP1 receptor which couples to Gs protein to increase intracellular cyclic AMP (cAMP), CRTH2 is coupled to a Gαi protein.[2] This initiates a distinct signaling cascade characterized by:

-

Inhibition of Adenylyl Cyclase: Leading to a reduction in intracellular cAMP levels.[2]

-

Increased Intracellular Calcium: Activation of the Gαi pathway leads to a transient increase in intracellular calcium concentration ([Ca2+]i).[2]

These signaling events trigger a myriad of pro-inflammatory downstream effects, including cell migration, activation, and cytokine release.[4]

Role in Inflammatory Cell Function

DK-PGD2, acting through CRTH2, is a potent modulator of several key immune cells involved in Type 2 inflammation.

-

Eosinophils: DK-PGD2 stimulates eosinophil shape change, chemotaxis, degranulation, and the expression of adhesion molecules like CD11b.[2][5][8] This promotes the recruitment and activation of eosinophils at sites of allergic inflammation.

-

Basophils: CRTH2 signaling in basophils mobilizes intracellular calcium, upregulates CD11b expression, and enhances IgE-mediated degranulation.[9]

-

Th2 Lymphocytes: DK-PGD2 enhances the ability of Th2 cells to produce pro-inflammatory cytokines, including IL-4, IL-5, and IL-13.[2] It also mediates the migration of Th2 cells.[2]

-

Type 2 Innate Lymphoid Cells (ILC2s): DK-PGD2 induces migration and the secretion of IL-5 and IL-13 from ILC2s, which are important sources of Type 2 cytokines that promote eosinophilia.[5]

Quantitative Data on DK-PGD2 Activity

The following tables summarize quantitative data from studies investigating the effects of DK-PGD2 on inflammatory cells.

Table 1: Potency of DK-PGD2 and other PGD2 Metabolites on Eosinophil Shape Change

| Prostaglandin | EC₅₀ Value (nM) |

| PGD₂ | 0.7 ± 0.2 |

| Δ¹²-PGD₂ | 1.2 ± 1.8 |

| 15-deoxy-Δ¹²,¹⁴-PGD₂ | 1.5 ± 1.6 |

| PGJ₂ | 1.6 ± 3.8 |

| DK-PGD₂ | 2.7 ± 2.3 [5] |

| Δ¹²-PGJ₂ | 5.6 ± 1.0 |

| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 12.0 ± 0.7 |

| 9α,11β-PGF₂ | > 1000 |

Data sourced from a study on granulocytes isolated from asthmatic patients.[5]

Table 2: Effects of DK-PGD2 on Immune Cell Responses

| Cell Type | Assay | Agonist/Concentration | Observed Effect | Reference |

| Eosinophils | Chemokinesis, Degranulation | DK-PGD₂ | Stimulation | [2] |

| Th2 Cells | Cytokine Production (IL-2, IL-4, IL-5, IL-13) | DK-PGD₂ | Enhanced production | [2] |

| ILC2s | Migration, IL-5/IL-13 Secretion | DK-PGD₂ | Concentration-dependent induction | [5] |

| Neutrophils | Lung Influx (in vivo, mouse model) | DK-PGD₂ (5 mg/kg) | 2.5-fold enhancement | [10] |

| Colon Cancer Cells | DP2 Protein Expression | DK-PGD₂ (5 and 10 µM) | Dose-dependent induction | [11] |

| Astrocytes | DP1 Receptor mRNA | DK-PGD₂ (0.1–100 nM) | No significant change in DP2 mRNA | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of DK-PGD2. Below are outlines for key experimental protocols.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation, which correlates with their activation state.

-

Cell Isolation: Isolate granulocytes from whole blood of donors (e.g., atopic asthmatic patients) using density gradient centrifugation.

-

Stimulation: Incubate isolated granulocytes with increasing concentrations of DK-PGD2 (e.g., from 0.1 nM to 5 µM) for a defined period (e.g., 60 minutes) at 37°C.

-

Analysis: Analyze cells using flow cytometry. Eosinophil shape change is detected as an increase in the mean fluorescence value of the forward scatter (FSC).

-

Data Quantification: Calculate the percentage of shape change relative to a positive control. Determine the EC₅₀ value by plotting a concentration-response curve.

ILC2 Migration (Chemotaxis) Assay

This protocol assesses the ability of DK-PGD2 to induce the migration of ILC2s.

-

Cell Isolation: Isolate ILC2s from peripheral blood mononuclear cells (PBMCs) of donors using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Assay Setup: Use a multi-well chemotaxis plate (e.g., Transwell®) with a porous membrane. Add different concentrations of DK-PGD2 to the lower wells.

-

Cell Incubation: Place the isolated ILC2s in the upper wells. Incubate the plate for several hours (e.g., 6 hours) at 37°C in a 5% CO₂ incubator.

-

Quantification of Migration: Measure the number of cells that have migrated to the lower chamber. This can be done by cell counting or using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

-

Data Analysis: Express results as the number of migrated cells or as a chemotactic index.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activated prostaglandin D2 receptors on macrophages enhance neutrophil recruitment into the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin D2-Mediated Microglia/Astrocyte Interaction Enhances Astrogliosis and Demyelination in twitcher - PMC [pmc.ncbi.nlm.nih.gov]

The Signaling Cascade of 13,14-Dihydro-15-keto Prostaglandin D2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) that has emerged as a key player in inflammatory and allergic responses. Unlike its parent molecule, DK-PGD2 exhibits high selectivity as an agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This receptor is a G protein-coupled receptor (GPCR) primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by DK-PGD2 initiates a signaling cascade that promotes the chemotaxis, activation, and survival of these immune cells, thereby orchestrating the hallmark features of type 2 inflammation seen in conditions such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the DK-PGD2 signaling cascade, including quantitative data on receptor binding and cellular responses, detailed experimental protocols for its investigation, and visual representations of the key pathways involved.

Introduction

Prostaglandin D2 (PGD2) is a lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts its biological effects through two distinct receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). While PGD2 activates both receptors, its rapid metabolism in vivo leads to the formation of several metabolites, including 13,14-dihydro-15-keto PGD2 (DK-PGD2).[1] DK-PGD2 has garnered significant interest due to its selective agonist activity at the CRTH2 receptor, making it a valuable tool for dissecting the specific roles of this receptor in health and disease.[1] The CRTH2-mediated signaling pathway is predominantly pro-inflammatory, in contrast to the often anti-inflammatory or vasodilatory effects mediated by the DP1 receptor.[2] This guide will delve into the intricacies of the DK-PGD2 signaling cascade, providing the necessary technical details for researchers in the field.

Quantitative Data

The interaction of DK-PGD2 with its receptor and the subsequent cellular responses have been quantified in various studies. This section summarizes key quantitative data to facilitate comparative analysis.

Table 1: Receptor Binding Affinities (Ki)

| Ligand | Receptor | Ki (nM) | Cell System |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Human CRTH2/DP2 | 2.91 ± 0.29 | Recombinant HEK293 cells |

| Prostaglandin D2 (PGD2) | Human CRTH2/DP2 | 2.4 ± 0.2 | Recombinant HEK293 cells |

| 15-deoxy-Δ12,14-PGJ2 | Human CRTH2/DP2 | 3.15 ± 0.32 | Recombinant HEK293 cells |

A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potencies (EC50) of DK-PGD2

| Cellular Response | Cell Type | EC50 (nM) |

| Eosinophil Shape Change | Human Eosinophils | 2.7 ± 2.3 |

| ILC2 Migration | Human ILC2s | 14.2 ± 3.4 |

| IL-5 Secretion from ILC2s | Human ILC2s | ~108 - 527 (range) |

| IL-13 Secretion from ILC2s | Human ILC2s | ~125 - 788 (range) |

EC50 represents the concentration of agonist that gives half-maximal response.

Table 3: Concentrations of PGD2 Metabolites in Biological Fluids

While direct measurements of DK-PGD2 are not widely reported, levels of the major urinary metabolite of PGD2, tetranor-PGDM, can reflect systemic PGD2 production. In one study, bronchoalveolar lavage (BAL) fluid from severe asthmatics showed significantly elevated levels of PGD2.[3] Plasma concentrations of a related metabolite, 13,14-dihydro-15-keto-PGF2α, in healthy cycling women were found to be 63.6 ± 10.3 pg/ml.[4]

Signaling Pathways

The binding of DK-PGD2 to the CRTH2 receptor initiates a cascade of intracellular events. The primary signaling pathway is mediated by G-proteins, with emerging evidence suggesting a potential role for β-arrestin-dependent signaling, a common feature of many GPCRs.

Gαi-Dependent Signaling

The CRTH2 receptor is coupled to the inhibitory G-protein, Gαi.[5] Upon activation by DK-PGD2, the following events occur:

-

Gαi Activation: The Gαi subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

-

Intracellular Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[5]

Caption: Gαi-dependent signaling cascade initiated by DK-PGD2 binding to the CRTH2 receptor.

Potential β-Arrestin-Dependent Signaling

While not definitively established for DK-PGD2/CRTH2, β-arrestin-mediated signaling is a common paradigm for GPCRs. Following agonist binding and G-protein activation, GPCRs are often phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to:

-

Receptor Desensitization and Internalization: β-arrestins sterically hinder further G-protein coupling and facilitate the recruitment of the receptor to clathrin-coated pits for endocytosis.

-

G-Protein Independent Signaling: β-arrestins can act as scaffolds for various signaling proteins, such as mitogen-activated protein kinases (MAPKs), leading to sustained signaling from intracellular compartments. Studies on other GPCRs have shown that β-arrestin can mediate the activation of kinases like ERK1/2.

Caption: A potential β-arrestin-dependent signaling pathway for the CRTH2 receptor.

Downstream Cellular Responses and Transcription Factors

The integrated signals from G-protein and potentially β-arrestin pathways culminate in various cellular responses critical for allergic inflammation. These include:

-

Chemotaxis: The directed migration of eosinophils, basophils, and Th2 cells towards a gradient of DK-PGD2.

-

Cell Activation and Degranulation: The release of pro-inflammatory mediators from eosinophils and basophils.

-

Cytokine Production: The secretion of type 2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells and ILC2s.[6]

The expression of CRTH2 itself is regulated by the transcription factor GATA3 , a master regulator of type 2 immunity.[7] Activation of the CRTH2 signaling pathway can also influence the activity of other transcription factors, such as NFAT (Nuclear Factor of Activated T-cells) , which plays a role in T-cell activation and cytokine gene expression.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DK-PGD2 signaling cascade.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of DK-PGD2 and other ligands to the CRTH2 receptor.

Materials:

-

HEK293 cell membranes expressing recombinant human CRTH2.

-

[3H]-PGD2 (radioligand).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test compounds (e.g., unlabeled DK-PGD2).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing CRTH2 and prepare a membrane suspension.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGD2, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGD2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay to determine CRTH2 ligand affinity.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CRTH2 activation.

Materials:

-

CRTH2-expressing cells (e.g., HEK293 or primary eosinophils).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

DK-PGD2 solution.

-

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

-

Cell Plating: Seed CRTH2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells to remove excess dye.

-

Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Agonist Addition: Inject a solution of DK-PGD2 into the wells.

-

Measurement: Immediately and continuously measure the change in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the EC50 value from the dose-response curve.

Caption: Workflow for an intracellular calcium mobilization assay.

Eosinophil Chemotaxis Assay

This assay quantifies the directed migration of eosinophils towards a DK-PGD2 gradient.

Materials:

-

Isolated human eosinophils.

-

Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

DK-PGD2 solution.

-

Cell counting method (e.g., hemocytometer or automated cell counter).

Procedure:

-

Assay Setup: Add assay medium containing DK-PGD2 to the lower wells of the chemotaxis chamber.

-

Cell Addition: Add a suspension of isolated eosinophils to the upper chamber (the insert).

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

-

Cell Counting: After incubation, remove the insert. Count the number of eosinophils that have migrated to the lower chamber.

-

Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2 to generate a dose-response curve and determine the EC50.

Caption: Workflow for an eosinophil chemotaxis assay.

Conclusion

The 13,14-dihydro-15-keto prostaglandin D2 signaling cascade, mediated through the CRTH2/DP2 receptor, is a critical pathway in the pathogenesis of type 2 inflammatory diseases. Its selective activation by DK-PGD2 provides a powerful tool for investigating the pro-inflammatory functions of this receptor on key immune cells. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to further elucidate the intricacies of this pathway and to develop novel therapeutic strategies targeting CRTH2 for the treatment of asthma, allergic rhinitis, and other eosinophilic disorders. The ongoing exploration of downstream signaling events, including the potential role of β-arrestin, will undoubtedly unveil new layers of complexity and offer additional avenues for therapeutic intervention.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 3. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 8. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Agonist Activity of DK-PGD2 on the CRTH2/DP2 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator implicated in the pathophysiology of allergic inflammation, including conditions such as asthma and allergic rhinitis. It exerts its biological effects through two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While both receptors are activated by PGD2, they trigger different downstream signaling pathways and cellular responses. The CRTH2/DP2 receptor, in particular, is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, and its activation is critically involved in the recruitment and activation of these pro-inflammatory cells.[1][2]

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2 that has emerged as a potent and selective agonist for the CRTH2/DP2 receptor.[3][4] Its selectivity for CRTH2/DP2 over the DP1 receptor makes it an invaluable tool for elucidating the specific roles of this receptor in inflammatory processes and for the screening and characterization of novel CRTH2/DP2 antagonists.[3] This technical guide provides a comprehensive overview of the CRTH2/DP2 selective agonist activity of DK-PGD2, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of DK-PGD2 Activity

The following tables summarize the binding affinity and functional potency of DK-PGD2 for the human CRTH2/DP2 receptor, as reported in various studies. This data highlights its high affinity and potent agonist activity, as well as its selectivity over the DP1 receptor.

Table 1: Binding Affinity of DK-PGD2 for CRTH2/DP2 Receptor

| Ligand | Receptor | Cell System | Ki (nM) | Reference |

| DK-PGD2 | Human CRTH2 | HEK293 cell membranes | 2.91 ± 0.29 | [5] |

| DK-PGD2 | Human CRTH2 | Whole cell binding assay | 160 | [3] |

| PGD2 | Human CRTH2 | HEK293 cell membranes | 2.4 ± 0.2 | [5] |

Table 2: Functional Potency of DK-PGD2 in CRTH2/DP2-Mediated Assays

| Assay | Cell Type | Parameter | EC50 (nM) | Reference |

| Calcium Mobilization | CHO cells expressing human CRTH2 | pEC50 = 7.33 | ~47 | [6] |

| Chemotaxis | Th2 cells | Chemotactic response | Potent activity observed | [7][8] |

| Eosinophil Shape Change | Human Eosinophils | Cellular activation | Potent activity observed | [9] |

Table 3: Selectivity Profile of DK-PGD2

| Ligand | Receptor | Ki (nM) | Selectivity (fold) for CRTH2 over DP1 | Reference |

| DK-PGD2 | Human CRTH2 | 2.91 | ~2000 | [3] |

| DK-PGD2 | Human DP1 | >30,000 | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the agonist activity of DK-PGD2 at the CRTH2/DP2 receptor are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of DK-PGD2 for the CRTH2/DP2 receptor.

1. Materials:

-

HEK293 cell membranes expressing recombinant human CRTH2/DP2.[10]

-

[3H]-PGD2 (Radioligand).

-

Unlabeled DK-PGD2 and PGD2.

-

Binding Buffer: 20 mM HEPES, pH 7.4, 1 mM EDTA, 10 mM MgCl2.[10]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

2. Procedure:

-

Prepare a dilution series of unlabeled DK-PGD2.

-

In a 96-well plate, combine the HEK293 cell membranes, a fixed concentration of [3H]-PGD2 (e.g., 2 nM), and varying concentrations of unlabeled DK-PGD2 in the binding buffer.[10]

-

To determine non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM) to a set of wells.[10]

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of DK-PGD2 that inhibits 50% of the specific binding of [3H]-PGD2).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Calcium Mobilization Assay

This functional assay measures the ability of DK-PGD2 to induce an increase in intracellular calcium concentration ([Ca2+]i) via CRTH2/DP2 activation.

1. Materials:

-

Cells expressing CRTH2/DP2 (e.g., CHO-K1 or HEK293 cells).[6][11]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[12]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

DK-PGD2.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[12][13]

2. Procedure:

-

Plate the CRTH2/DP2-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them in the dark at 37°C for a specified time (e.g., 1 hour).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Record a baseline fluorescence reading.

-

Automatically inject a solution of DK-PGD2 at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in [Ca2+]i.[14]

3. Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the DK-PGD2 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of DK-PGD2 that elicits 50% of the maximal response).

Chemotaxis Assay

This assay assesses the ability of DK-PGD2 to induce the directional migration of cells expressing the CRTH2/DP2 receptor.

1. Materials:

-

CRTH2/DP2-expressing cells (e.g., human Th2 cells, eosinophils).[7][8]

-

Chemotaxis chambers (e.g., Transwell inserts with a porous membrane).[15]

-

Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

-

DK-PGD2.

-

Cell staining and counting equipment (e.g., hemocytometer, automated cell counter).

2. Procedure:

-

Prepare a stock solution of DK-PGD2 and create a serial dilution in chemotaxis buffer.

-

Add the different concentrations of DK-PGD2 to the lower wells of the chemotaxis chamber. Add buffer alone as a negative control.

-

Resuspend the CRTH2/DP2-expressing cells in chemotaxis buffer.

-

Add a known number of cells to the upper compartment of the Transwell inserts.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 1-3 hours).[15]

-

After incubation, remove the inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells for each condition.

3. Data Analysis:

-

Plot the number of migrated cells against the logarithm of the DK-PGD2 concentration.

-

The resulting curve will show the dose-dependent chemotactic response to DK-PGD2. The concentration that induces the maximal migration can be determined.

Mandatory Visualizations

Signaling Pathway of CRTH2/DP2 Receptor Activation

Caption: CRTH2/DP2 receptor signaling cascade upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Conclusion

DK-PGD2 is a well-characterized, potent, and selective agonist of the CRTH2/DP2 receptor. Its utility in preclinical research is significant, providing a means to specifically probe the function of this receptor in various in vitro and in vivo models of allergic inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the role of the PGD2-CRTH2/DP2 axis and to identify new therapeutic interventions for allergic diseases.

References

- 1. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmjopen.bmj.com [bmjopen.bmj.com]

- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 7. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to the Biological Activity of 13,14-Dihydro-15-keto Prostaglandin D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a principal metabolite of prostaglandin D2 (PGD2), an inflammatory mediator primarily released by mast cells. Once considered a mere inactivation product, DK-PGD2 is now recognized as a potent and highly selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This selectivity distinguishes its biological profile from its parent molecule, PGD2, which activates both CRTH2 and the D-prostanoid (DP1) receptor. By activating CRTH2, DK-PGD2 plays a crucial role in orchestrating type 2 inflammatory responses, primarily by inducing the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils. This guide provides a comprehensive overview of the biosynthesis, molecular mechanisms, biological functions, and experimental protocols relevant to the study of DK-PGD2, offering a critical resource for professionals in immunology and drug development.

Biosynthesis and Metabolism

DK-PGD2 is not synthesized de novo but is a product of the rapid enzymatic degradation of PGD2. This metabolic conversion is a critical step in regulating the local inflammatory environment.

1.1. The 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Pathway

The formation of DK-PGD2 from PGD2 occurs via a two-step process mediated by the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2]

-

Oxidation: The enzyme 15-PGDH catalyzes the oxidation of the hydroxyl group at the C-15 position of PGD2, forming 15-keto-PGD2.

-

Reduction: Subsequently, the double bond between C-13 and C-14 is reduced by a prostaglandin reductase, yielding the stable metabolite 13,14-dihydro-15-keto PGD2.[3]

In humans, DK-PGD2 is subject to further metabolism, including β-oxidation of its side chains, and is ultimately excreted in the urine as various metabolites; virtually no intact DK-PGD2 is found in urine.[4][5]

Molecular Mechanism of Action: Selective CRTH2/DP2 Agonism

The primary mechanism through which DK-PGD2 exerts its biological effects is the selective activation of the CRTH2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on cells involved in type 2 immunity.[4][5]

2.1. Receptor Binding Affinity and Selectivity

DK-PGD2 exhibits a binding affinity for the human CRTH2 receptor that is comparable to its parent molecule, PGD2. Crucially, it has a dramatically lower affinity for the DP1 receptor, making it a valuable tool for selectively studying CRTH2-mediated pathways.[6] This high selectivity (over 2000-fold for CRTH2 vs. DP1) is a defining characteristic of its function.

Table 1: Comparative Receptor Binding Affinities (Ki) of PGD2 and Metabolites

| Compound | Receptor | Binding Affinity (Ki, nM) | Species/System |

|---|---|---|---|

| DK-PGD2 | CRTH2 (DP2) | 2.91 ± 0.29 | Human (recombinant, HEK293 cells)[7] |

| DK-PGD2 | DP1 | >30,000 | Human (recombinant) |

| PGD2 | CRTH2 (DP2) | 2.4 ± 0.2 | Human (recombinant, HEK293 cells)[7] |

| PGD2 | DP1 | ~0.6 | Human (recombinant) |

| Δ¹²-PGD2 | CRTH2 (DP2) | 7.63 | Human (recombinant, CHO cells)[8] |

| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | CRTH2 (DP2) | 3.15 ± 0.32 | Human (recombinant, HEK293 cells)[7] |

Note: Ki values represent the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

2.2. Intracellular Signaling Pathway

The CRTH2 receptor is coupled to an inhibitory G-protein (Gαi).[9] Ligand binding by DK-PGD2 initiates a signaling cascade that is distinct from the Gαs-cAMP pathway activated by the DP1 receptor.

-

Gαi Activation: DK-PGD2 binding activates the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

-

PLCβ Activation: The dissociated Gβγ complex activates phospholipase Cβ (PLCβ).[9]

-

Calcium Mobilization: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ and causing a rapid increase in intracellular calcium concentration.[9][10][11]

-

Cellular Response: This rise in intracellular Ca²⁺ is a key signal that drives downstream cellular responses, including chemotaxis, degranulation, and changes in cell morphology.[11]

Biological Activities and Physiological Roles

Through its selective action on CRTH2, DK-PGD2 is a key player in allergic inflammation and other physiological processes.

-

Chemotaxis of Immune Cells: DK-PGD2 is a potent chemoattractant for Th2 cells, eosinophils, and basophils.[4][6] This directed migration is fundamental to the accumulation of these cells at sites of allergic inflammation, such as the airways in asthma.[11][12]

-

Activation of Eosinophils and Basophils: Beyond recruitment, DK-PGD2 activates eosinophils, inducing shape changes, degranulation, and the upregulation of adhesion molecules like CD11b.[9][13]

-

Modulation of Th2 Lymphocyte Function: DK-PGD2 enhances the production of Th2-type cytokines (e.g., IL-4, IL-5, IL-13) by Th2 cells, further amplifying the type 2 immune response.[11][12]

-

Role in Asthma and Allergic Disease: The recruitment and activation of eosinophils and Th2 cells by DK-PGD2 are central to the pathophysiology of asthma and other allergic conditions.[9][11] Consequently, the CRTH2 receptor is a major therapeutic target for these diseases.[14]

-

Other Reported Activities: DK-PGD2 has also been shown to inhibit ion flux in canine colonic mucosa.[2][4]

Detailed Experimental Protocols

The characterization of DK-PGD2's biological activity relies on a suite of specialized assays. Below are detailed methodologies for key experiments.

4.1. Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of DK-PGD2 in biological matrices due to its high specificity and sensitivity.[15][16]

-

Objective: To accurately measure the concentration of DK-PGD2 in plasma or cell culture supernatant.

-

Materials:

-

Biological sample (plasma, supernatant)

-

Deuterated internal standard (e.g., DK-PGD2-d4)

-

Antioxidant (e.g., Butylated hydroxytoluene, BHT)

-

Solvents: Methanol, Acetonitrile (B52724), Water, Ethyl Acetate (B1210297), Hexane (B92381) (all LC-MS grade)

-

Formic Acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

-

Procedure:

-

Sample Preparation: To a 500 µL aliquot of the sample, add the deuterated internal standard to a known final concentration (e.g., 20 ng/mL). Add BHT to prevent oxidation.[17]

-

Acidification: Acidify the sample to pH ~3.5 with citric acid or formic acid to ensure the analyte is in a neutral form for extraction.[17]

-

Liquid-Liquid or Solid-Phase Extraction (SPE):

-

SPE (Recommended): Condition a C18 SPE cartridge with methanol, then water. Load the acidified sample. Wash with water and then hexane to remove impurities. Elute DK-PGD2 with ethyl acetate or methanol.[18]

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).[15][19]

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column. Elute using a gradient of acetonitrile and water, both containing 0.1% formic acid.[16]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor for specific Multiple Reaction Monitoring (MRM) transitions for both DK-PGD2 and its deuterated internal standard.

-

-

Data Analysis: Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of prepared standards. Calculate the concentration of DK-PGD2 in the samples by interpolating from this curve.[17]

-

4.2. Protocol: Competition Radioligand Binding Assay

This assay determines the binding affinity (Ki) of DK-PGD2 for its receptor by measuring how it competes with a radiolabeled ligand.[20]

-

Objective: To determine the inhibition constant (Ki) of DK-PGD2 for the CRTH2 receptor.

-

Materials:

-

Cell membranes from a cell line overexpressing the target receptor (e.g., HEK293-CRTH2).

-

Radioligand (e.g., [³H]-PGD2).

-

Unlabeled competitor (DK-PGD2).

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (PEI-soaked).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing CRTH2 and prepare a membrane suspension via differential centrifugation. Determine protein concentration (e.g., BCA assay).[21]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition. Add components in the following order:

-

Assay buffer.

-

Cell membrane suspension (e.g., 20 µg protein/well).

-

Varying concentrations of unlabeled DK-PGD2 (typically 10-12 concentrations spanning from pM to µM).

-

A fixed concentration of radioligand [³H]-PGD2 (typically at or near its Kd value).[22]

-

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration (e.g., 10 µM) of unlabeled PGD2.

-

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[21]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates membrane-bound radioligand from free radioligand. Wash filters rapidly with ice-cold wash buffer.[22]

-

Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[22]

-

Data Analysis:

-

Calculate specific binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of DK-PGD2.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DK-PGD2 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

-

4.3. Protocol: In Vitro Chemotaxis (Transwell) Assay

This assay quantifies the ability of DK-PGD2 to induce the directed migration of immune cells.[6][23]

-

Objective: To measure the chemotactic response of eosinophils or Th2 cells to DK-PGD2.

-

Materials:

-

Isolated human eosinophils or cultured Th2 cells.

-

Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pores).

-

Assay medium (e.g., RPMI 1640 with 10% FCS).[6]

-

DK-PGD2.

-

Cell counting method (e.g., flow cytometry or a fluorescent dye like Calcein-AM).

-

-

Procedure:

-

Cell Preparation: Isolate or culture the target cells. Resuspend the cells in assay medium at a final concentration of 1-2 x 10⁶ cells/mL.[6]

-

Assay Setup:

-

Lower Chamber: Add assay medium containing various concentrations of DK-PGD2 (the chemoattractant) to the lower wells of the chamber. Include a negative control (medium only).[24]

-

Upper Chamber (Insert): Place the Transwell insert into each well. Add a defined number of cells (e.g., 1 x 10⁵ cells in 50-100 µL) to the top of the filter in the insert.[6][24]

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours to allow cell migration.

-

Cell Quantification:

-

Carefully remove the insert. The cells that have migrated through the filter into the lower chamber are quantified.

-

This can be done by directly counting the cells in the lower well using a flow cytometer.[6]

-

Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM). After incubation, the fluorescence in the bottom well is measured with a plate reader.

-

-

Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of DK-PGD2. Express results as a chemotactic index (fold increase over the negative control).

-

Conclusion